6-(Aminomethyl)piperidin-2-one hydrochloride
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Overview
Description
6-(Aminomethyl)piperidin-2-one hydrochloride is a chemical compound that belongs to the piperidine family. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids . This compound is known for its unique structure, which includes a six-membered ring with one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which include 6-(aminomethyl)piperidin-2-one hydrochloride, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s suggested that reactions involving piperidine derivatives may proceed through an outer-sphere dissociative mechanism, which is known for this type of hydrogenation . The reactant undergoes a series of successive protonations, and the product configuration is determined by the stereoselective enamine protonation .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Analysis
Biochemical Properties
6-(Aminomethyl)piperidin-2-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to interact with certain muscarinic receptor antagonists and selective 5-HT5A receptor antagonists . These interactions are crucial for its role in modulating biochemical pathways and influencing cellular responses.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of certain enzymes involved in cellular metabolism, thereby altering the metabolic flux and levels of metabolites . Additionally, it can impact cell signaling pathways, leading to changes in gene expression and cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to interact with certain enzymes involved in metabolic pathways, thereby modulating their activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in alterations in cellular function and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate biochemical pathways and cellular responses without causing significant toxicity . At high doses, it can lead to toxic or adverse effects, including alterations in cellular metabolism and function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and levels of metabolites . For instance, it has been found to modulate the activity of enzymes involved in the synthesis and degradation of certain biomolecules, thereby affecting their levels and activity . These interactions are crucial for its role in regulating metabolic processes and maintaining cellular homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation within different cellular compartments . For instance, it can be transported across cell membranes by specific transporters, leading to its accumulation in certain tissues and organs . This distribution is crucial for its biochemical activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it exerts its biochemical effects . For instance, it can be localized to the mitochondria, where it influences metabolic processes and energy production . This localization is crucial for its role in regulating cellular function and maintaining homeostasis .
Preparation Methods
The synthesis of 6-(Aminomethyl)piperidin-2-one hydrochloride can be achieved through several synthetic routes. One common method involves the hydrogenation of pyridine over a molybdenum disulfide catalyst . Another approach is the reduction of pyridine via a modified Birch reduction using sodium in ethanol . Industrial production methods often focus on optimizing these reactions to achieve high yields and selectivity .
Chemical Reactions Analysis
6-(Aminomethyl)piperidin-2-one hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts for hydrogenation and sodium for Birch reduction . The major products formed from these reactions are substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
This compound has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it is studied for its potential pharmacological activities, including anticancer, antiviral, and antimicrobial properties . Industrially, it is used in the production of various pharmaceuticals and as a reagent in organic synthesis .
Comparison with Similar Compounds
6-(Aminomethyl)piperidin-2-one hydrochloride can be compared with other piperidine derivatives such as piperidine, pyridine, and piperazine . While all these compounds share a similar core structure, this compound is unique due to its specific functional groups and the resulting pharmacological activities . This uniqueness makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
6-(aminomethyl)piperidin-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-4-5-2-1-3-6(9)8-5;/h5H,1-4,7H2,(H,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJYYNNDVQJTDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.